molecular formula C31H54O2 B13797553 10-Undecenal digeranyl acetal CAS No. 67785-74-4

10-Undecenal digeranyl acetal

Cat. No.: B13797553
CAS No.: 67785-74-4
M. Wt: 458.8 g/mol
InChI Key: QBQQCPSBCXSFTA-HCTXVGCHSA-N
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Description

Contextualizing Acetal (B89532) Derivatives in Modern Organic Synthesis

Acetals are a class of organic compounds characterized by a carbon atom bonded to two ether groups, with the general structure R₂C(OR')₂. byjus.com In modern organic synthesis, acetals serve a crucial role as protecting groups for aldehydes and ketones. chemistrywithdrsantosh.com This protective function is vital in multi-step syntheses where the highly reactive carbonyl group needs to be masked to prevent it from undergoing unwanted reactions with nucleophiles or under basic conditions. semanticscholar.org

The stability of the acetal group under neutral to strongly basic conditions makes it an effective shield. chemistrywithdrsantosh.com Once the desired transformations elsewhere in the molecule are complete, the acetal can be readily converted back to the original carbonyl compound through hydrolysis under acidic conditions. chemistrywithdrsantosh.com This reversible formation and removal make acetals a versatile tool for synthetic chemists, enabling complex molecular architectures to be built with high degrees of control and selectivity. chemistrywithdrsantosh.com The development of synthetic aromatic chemicals, including acetals, began in the 19th century and has become integral to industries like perfumery. usim.edu.my

Significance of Unsaturated Aldehydes and Terpenoid Alcohols as Chemical Precursors

Unsaturated aldehydes and terpenoid alcohols are fundamental building blocks in organic chemistry, prized for their reactivity and natural abundance.

Unsaturated Aldehydes , such as 10-undecenal (B94395), are highly versatile precursors in synthesis. researchgate.net These compounds contain both an aldehyde functional group and a carbon-carbon double bond, often in conjugation, which allows for a variety of chemical transformations. pressbooks.pub They are key starting materials in the production of a wide array of fine chemicals, including polymers, dyes, and pharmaceuticals. anr.fr 10-Undecenal itself is a medium-chain fatty aldehyde known for its characteristic fatty, rosy odor upon dilution, making it a valuable component in perfumery for creating specific "aldehydic notes". chemicalbook.comfoodb.ca

Table 2: Properties of 10-Undecenal

Property Value
CAS Number 112-45-8
Molecular Formula C11H20O
Molecular Weight 168.28 g/mol
Boiling Point 98-100 °C at 3 mmHg
Density 0.84 g/mL at 25 °C
Organoleptic Profile Fatty, waxy, citrus, rose, sweet

This table is interactive. Users can sort and filter the data. (Data sourced from references chemicalbook.comsigmaaldrich.comchemeo.comchemsrc.com)

Terpenoid Alcohols are a subclass of terpenoids, which constitute a large and diverse class of naturally occurring organic chemicals derived from isoprene (B109036) units. wikipedia.orgwikipedia.org Terpenoids are the largest class of plant secondary metabolites, with many possessing aromatic qualities and significant biological activities. wikipedia.org Geraniol (B1671447), a key precursor to 10-undecenal digeranyl acetal, is an acyclic monoterpene alcohol found in the essential oils of plants like roses, citronella, and palmarosa. nih.govchemicalbook.com It is valued for its pleasant, rose-like scent and is used extensively in the flavor and fragrance industries. chemicalbook.comwikipedia.org In chemical synthesis, the hydroxyl group of terpenoid alcohols can undergo various reactions, including esterification and oxidation, making them valuable starting materials for more complex molecules. globalresearchonline.net

Table 3: Properties of Geraniol

Property Value
CAS Number 106-24-1
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
Boiling Point 229-230 °C
Density 0.879 g/mL at 20 °C
Organoleptic Profile Sweet, floral, fruity, rose, citrus

This table is interactive. Users can sort and filter the data. (Data sourced from reference chemicalbook.com)

Historical Development of Acetalization Methodologies within Academic Chemistry

The synthesis of acetals, known as acetalization, is a fundamental reaction in organic chemistry that has evolved significantly over time. The process involves the reaction of an aldehyde or ketone with two equivalents of an alcohol, typically under acid catalysis, to form the acetal and water. byjus.com

Historically, acetal formation was achieved using strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), or organic acids such as p-toluenesulfonic acid (PTSA). semanticscholar.org A key challenge in these early methods was the reversible nature of the reaction. chemistrywithdrsantosh.com To drive the reaction to completion, the water by-product had to be continuously removed from the reaction mixture, often using techniques like azeotropic distillation with a Dean-Stark apparatus. chemistrywithdrsantosh.com

While effective, these traditional methods have limitations, especially when dealing with substrates containing acid-sensitive functional groups. organic-chemistry.org This has spurred the development of milder and more selective catalytic systems. Modern advancements include the use of various Lewis acids, transition metals, and heterogeneous catalysts like natural kaolin, which offer cleaner, more efficient, and eco-friendly alternatives. ymerdigital.com Researchers have also explored novel reaction conditions, such as using deep eutectic solvents (NADES) which can act as both the solvent and catalyst, and developing methods that avoid harsh acidic conditions altogether to protect sensitive parts of the molecules being synthesized. researchgate.net These innovations have broadened the scope and applicability of acetalization in the synthesis of complex organic molecules. numberanalytics.com

Properties

CAS No.

67785-74-4

Molecular Formula

C31H54O2

Molecular Weight

458.8 g/mol

IUPAC Name

11,11-bis[(2E)-3,7-dimethylocta-2,6-dienoxy]undec-1-ene

InChI

InChI=1S/C31H54O2/c1-8-9-10-11-12-13-14-15-22-31(32-25-23-29(6)20-16-18-27(2)3)33-26-24-30(7)21-17-19-28(4)5/h8,18-19,23-24,31H,1,9-17,20-22,25-26H2,2-7H3/b29-23+,30-24+

InChI Key

QBQQCPSBCXSFTA-HCTXVGCHSA-N

Isomeric SMILES

CC(=CCC/C(=C/COC(OC/C=C(/CCC=C(C)C)\C)CCCCCCCCC=C)/C)C

Canonical SMILES

CC(=CCCC(=CCOC(CCCCCCCCC=C)OCC=C(C)CCC=C(C)C)C)C

Origin of Product

United States

Synthetic Methodologies for 10 Undecenal Digeranyl Acetal

Fundamental Principles of Acid-Catalyzed Acetalization

Acetal (B89532) formation is a reversible reaction where an aldehyde or ketone reacts with two equivalents of an alcohol in the presence of an acid catalyst to form an acetal and water. openstax.orglibretexts.org

Mechanistic Investigations of Acetal Formation from Aldehydes and Alcohols

The acid-catalyzed formation of an acetal from an aldehyde and an alcohol proceeds through a multi-step mechanism. openstax.orglibretexts.org Initially, the acid catalyst protonates the carbonyl oxygen of the aldehyde, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.orgpressbooks.pub This activation facilitates the nucleophilic attack by a molecule of alcohol, leading to the formation of a protonated hemiacetal. libretexts.org

Following this, a deprotonation step, typically involving water or another alcohol molecule acting as a base, yields a neutral hemiacetal intermediate. libretexts.org The hydroxyl group of this hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orgpressbooks.pub The subsequent elimination of a water molecule results in the formation of a resonance-stabilized oxonium ion. openstax.orglibretexts.org Finally, a second molecule of alcohol attacks the oxonium ion, and a final deprotonation step yields the stable acetal product and regenerates the acid catalyst. openstax.orglibretexts.org Each step in this process is reversible. openstax.org

Influence of Acid Catalysts (Brønsted vs. Lewis Acids) on Reaction Kinetics and Yields

Both Brønsted and Lewis acids can effectively catalyze acetalization. organic-chemistry.org Brønsted acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH), directly protonate the carbonyl oxygen, initiating the reaction sequence as described above. openstax.orggoogle.com Lewis acids, like boron trifluoride (BF₃) and various metal triflates (e.g., Sc(OTf)₃, Er(OTf)₃), function by coordinating to the carbonyl oxygen, which also increases the carbonyl carbon's electrophilicity. organic-chemistry.org

The choice between a Brønsted and a Lewis acid can influence reaction rates and yields. Studies have shown that strong Brønsted acids can be highly efficient, with some reactions achieving high conversions in very short timeframes with low catalyst loadings. smolecule.com For instance, hydrochloric acid has been reported to be an effective catalyst at concentrations as low as 0.03 to 30 mole percent, leading to conversions of 85 to 98 percent. smolecule.com

In some cases, a synergistic effect is observed when both Brønsted and Lewis acids are present, potentially enhancing catalytic performance. researchgate.netnih.gov The selection of the catalyst often depends on the specific substrates and desired reaction conditions, as some substrates may be sensitive to strongly acidic environments. nih.gov Lewis acids are sometimes favored for their milder conditions. organic-chemistry.org Research on glycerol (B35011) acetalization indicates that catalysts with strong Brønsted acidity can lead to higher conversion and yield. researchgate.net Conversely, other studies on different systems have shown that Lewis acids can be highly effective and selective. x-mol.com

Advanced Synthetic Approaches to Digeranyl Acetal Derivatives

The synthesis of 10-undecenal (B94395) digeranyl acetal specifically involves the reaction of 10-undecenal with two equivalents of geraniol (B1671447).

Direct Acetalization Protocols Utilizing 10-Undecenal and Geraniol

The most direct method for synthesizing 10-undecenal digeranyl acetal is the acid-catalyzed reaction between 10-undecenal and geraniol. smolecule.com This process involves mixing the aldehyde and alcohol in the presence of an acid catalyst. smolecule.com Patent literature describes methods where the carbonyl compound, alcohol, and a dehydrating agent are combined in a sealed environment, which is then pressurized to facilitate the reaction. google.comsmolecule.com This approach can improve yields and shorten reaction times. smolecule.com

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Stoichiometry

The efficiency of acetal synthesis is highly dependent on the optimization of reaction parameters.

Solvent: The choice of solvent can be critical. While some acetalizations are carried out using an excess of the alcohol reactant as the solvent, inert solvents like benzene (B151609) or toluene (B28343) are also commonly used, particularly when water needs to be removed azeotropically. google.commdpi.com In some cases, solvent-free conditions have been shown to be effective. organic-chemistry.org

Temperature: The reaction temperature affects the rate of reaction. While some protocols operate at room temperature, others may require heating to increase the reaction speed and to facilitate the removal of water. nih.govmdpi.comresearchgate.net For instance, a patented method suggests heating to at least 50°C under pressure. google.com

Stoichiometry: Acetal formation is an equilibrium reaction. organicchemistrytutor.com To drive the reaction towards the product side, a stoichiometric excess of the alcohol (geraniol in this case) is often used. pressbooks.puborganicchemistrytutor.com Research on other acetal syntheses has shown that varying the reactant ratios, for example, from 1:2.2 to 1.1 (aldehyde:alcohol:catalyst), can optimize the yield and minimize side products. researchgate.net

The following table summarizes the impact of various conditions on acetal synthesis based on general findings.

ParameterConditionEffect on Acetal Synthesis
Catalyst Brønsted Acid (e.g., HCl, H₂SO₄)Protonates carbonyl, effective at low loadings. openstax.orgsmolecule.com
Lewis Acid (e.g., BF₃, Sc(OTf)₃)Coordinates to carbonyl, can offer milder conditions. organic-chemistry.org
Solvent Excess AlcoholActs as both reactant and solvent, drives equilibrium. organicchemistrytutor.com
Toluene/BenzeneAllows for azeotropic removal of water. google.comntu.edu.sg
Temperature Elevated TemperatureIncreases reaction rate and aids in water removal. google.com
Room TemperaturePossible for highly reactive substrates or efficient catalysts. researchgate.net
Stoichiometry Excess AlcoholShifts equilibrium towards acetal formation (Le Châtelier's Principle). pressbooks.puborganicchemistrytutor.com
Water Removal Dehydrating Agents (e.g., Molecular Sieves)Absorbs water, driving the reaction forward. libretexts.orgsmolecule.com
Dean-Stark ApparatusContinuously removes water via azeotropic distillation. libretexts.orglibretexts.org

Strategies for Water Removal and Equilibrium Manipulation in Acetal Synthesis

Since acetal formation is a reversible process that produces water, the removal of this water is crucial to shift the equilibrium to the right and achieve high yields of the acetal product, in accordance with Le Châtelier's principle. openstax.orglibretexts.orgorganicchemistrytutor.com Several strategies are employed for this purpose:

Azeotropic Distillation: A common and effective method is the use of a Dean-Stark apparatus. ntu.edu.sglibretexts.org This technique involves refluxing the reaction mixture with a solvent that forms an azeotrope with water, such as toluene or benzene. ntu.edu.sg The water-solvent azeotrope distills off, condenses, and is collected in the trap, with the denser water separating to the bottom while the solvent overflows back into the reaction flask. ntu.edu.sg

Dehydrating Agents: Chemical dehydrating agents can be added directly to the reaction mixture to absorb the water as it is formed. smolecule.com Molecular sieves, particularly 3Å or 4Å, are frequently used for this purpose as they selectively trap water molecules. libretexts.orgsmolecule.com Other agents like anhydrous sulfuric acid can also act as both a catalyst and a dehydrating agent. smolecule.com

Orthoesters: Reagents like trimethyl orthoformate (TMOF) can be used to remove water. organic-chemistry.org TMOF reacts with water to form methanol (B129727) and methyl formate, effectively scavenging the water from the reaction mixture. organic-chemistry.org This method is particularly useful when ketones are being converted to ketals. nih.gov

Pressurized Systems: As mentioned in patent literature, conducting the reaction in a sealed environment under pressure can drive the formation of the acetal. google.comsmolecule.com The increased pressure can favor the forward reaction, leading to higher yields. smolecule.com

Chemical Reactivity and Transformation Studies of 10 Undecenal Digeranyl Acetal

Hydrolytic Stability and Deacetalization Pathways

The stability of the acetal (B89532) linkage is a critical aspect of its chemistry, being characteristically stable under basic conditions but susceptible to cleavage under acidic conditions. nih.govrsc.org This section explores the hydrolytic behavior of 10-undecenal (B94395) digeranyl acetal, focusing on its breakdown into its constituent aldehydes and alcohols.

Under acidic conditions, 10-undecenal digeranyl acetal undergoes hydrolysis, reverting to 10-undecenal and geraniol (B1671447). researchgate.netchemistrysteps.com This reaction is a classic example of acid-catalyzed deacetalization. The process is reversible, and to drive the equilibrium towards the products (aldehyde and alcohol), a large excess of water is typically used. chemistrysteps.comorganic-chemistry.org The general mechanism involves the protonation of one of the oxygen atoms in the acetal, which transforms the alkoxy group into a good leaving group (geraniol). chemistrysteps.com The other oxygen atom then expels this leaving group, forming a resonance-stabilized oxonium ion. chemistrysteps.com Subsequent attack by water on this electrophilic intermediate, followed by deprotonation, yields a hemiacetal. chemistrysteps.com The process repeats with the second alkoxy group, ultimately leading to the formation of the aldehyde and another molecule of geraniol. chemistrysteps.com

The rate of this hydrolysis can be influenced by the structure of the acetal. For instance, acetals derived from ketones generally hydrolyze faster than those derived from aldehydes. thieme-connect.de Furthermore, substituents that can stabilize a positive charge on the acetal carbon, either through resonance or inductive effects, tend to facilitate hydrolysis. thieme-connect.de

Table 1: Factors Influencing Acid-Catalyzed Acetal Hydrolysis
FactorInfluence on Hydrolysis RateRationale
pHIncreases with decreasing pH (acidic conditions)Catalysis by H+ is required to initiate the reaction. nih.gov
Water ConcentrationIncreases with higher water concentrationDrives the reaction equilibrium towards hydrolysis products. chemistrysteps.com
Acetal Structure (Aldehyde vs. Ketone derived)Ketals hydrolyze faster than acetalsDifferences in steric and electronic effects in the intermediate carbocation. thieme-connect.de
Substituents on Acetal CarbonElectron-donating groups increase the rateStabilization of the intermediate oxonium ion. thieme-connect.de

The mechanism of acetal cleavage is highly dependent on the pH of the medium. masterorganicchemistry.com While acetals are generally stable in neutral and basic solutions, their hydrolysis is significantly accelerated in acidic environments. nih.gov The rate of hydrolysis has been shown to have varied half-lives at a pH of 5.0, ranging from minutes to days, while all show slower hydrolysis at a pH of 7.4. researchgate.net

At low pH, the reaction proceeds via specific-acid catalysis, where the rate-determining step is the unimolecular cleavage of the protonated acetal to form a resonance-stabilized carboxonium ion. nih.govresearchgate.net The reaction begins with the protonation of one of the acetal oxygens. chemistrysteps.com This is followed by the departure of the corresponding alcohol (geraniol) to form the stable oxonium ion intermediate. researchgate.net A water molecule then attacks this intermediate, and after deprotonation, a hemiacetal is formed. chemistrysteps.com This hemiacetal then undergoes a similar acid-catalyzed process to release the second alcohol molecule and the aldehyde. chemistrysteps.com

As the pH increases, the mechanism can shift towards general-acid catalysis. masterorganicchemistry.comacs.org In this pathway, a general acid (any species that can donate a proton) participates in the rate-determining step, which involves the proton transfer to the acetal oxygen occurring concurrently with the C-O bond cleavage. Some studies suggest that the mechanism of hydrolysis can change from specific-acid catalyzed to general-acid catalyzed depending on the structure of the acetal. masterorganicchemistry.com

It is also noteworthy that some deacetalization reactions can proceed without the direct involvement of water. For example, reactions mediated by trifluoroacetic acid (TFA) have been shown to convert acetals to aldehydes via a hemiacetal TFA ester intermediate, with the alcohol byproducts being converted to TFA esters, making the reaction irreversible. acs.org

Table 2: Comparison of Acetal Cleavage Mechanisms
pH ConditionDominant MechanismKey Features
Low pH (Strongly Acidic)Specific-Acid CatalysisPre-equilibrium protonation of the acetal followed by rate-determining unimolecular cleavage to a carboxonium ion. nih.govresearchgate.net
Moderately Acidic to NeutralGeneral-Acid CatalysisProton transfer from a general acid occurs in the rate-determining step. masterorganicchemistry.comacs.org
BasicStableAlkoxides are poor leaving groups, thus hydrolysis does not readily occur. wizeprep.com

Reactions Involving the Alkene Functional Groups

The structure of this compound contains multiple sites of unsaturation: a terminal double bond in the undecenyl chain and two internal double bonds within each geranyl group. These alkene moieties are susceptible to a variety of addition reactions.

The catalytic hydrogenation of this compound can lead to the saturation of the double bonds in both the undecenyl and geranyl portions of the molecule. The selective hydrogenation of polyunsaturated compounds is a significant area of research, particularly in fields like biofuels and food chemistry. rsc.org Generally, the hydrogenation of α,β-unsaturated aldehydes is thermodynamically favored at the C=C bond. tandfonline.com

In the context of this compound, hydrogenation can be performed using various catalyst systems, such as palladium, nickel, cobalt, platinum, rhodium, or ruthenium on a support material like carbon, silica, or alumina. google.com The reaction conditions, including hydrogen pressure and temperature, can be adjusted to control the extent of hydrogenation. google.com For instance, hydrogen pressures can range from approximately 650 kPa to 35,000 kPa, with temperatures between 50°C and 250°C. google.com

Achieving selective hydrogenation of one double bond over the others in a polyunsaturated molecule like this acetal can be challenging. The reactivity of the double bonds towards hydrogenation can be influenced by steric hindrance and their position in the molecule. It has been observed in other systems that the formation of acetals can occur during the catalytic hydrogenation of α,β-unsaturated ketones in alcohol solvents. thieme-connect.comepa.gov

Table 3: Typical Catalysts and Conditions for Hydrogenation
Catalyst MetalSupport MaterialTypical Temperature RangeTypical Hydrogen Pressure Range
Pd, Ni, Co, Pt, Rh, RuCarbon, Silica, Alumina50°C - 250°C650 kPa - 35,000 kPa

The double bonds in this compound are electron-rich and can undergo electrophilic addition reactions. researchgate.netwikipedia.org In these reactions, an electrophile adds to the double bond, breaking the pi bond and forming two new sigma bonds. wikipedia.org Common electrophilic reagents include hydrogen halides (HX), water (in the presence of an acid catalyst), and halogens (X₂). researchgate.netwikipedia.org

The regioselectivity of these additions to the unsymmetrical double bonds in the geranyl and undecenyl groups would likely follow Markovnikov's rule, where the electrophile (e.g., H⁺ from HX) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. wikipedia.org However, structural rearrangements of the intermediate carbocation are possible, which can lead to a mixture of products. pressbooks.pub

The presence of the acetal functionality, which is stable under neutral and basic conditions, allows for electrophilic additions to the double bonds without cleaving the acetal, provided acidic conditions are avoided or carefully controlled. The reactivity of α,β-unsaturated acetals with electrophiles has been studied, demonstrating the feasibility of such transformations. rsc.orgrsc.org For instance, the hydration of the double bonds in geranylated phenols has been achieved using catalysts like BF₃ in the presence of water. nih.gov

The geranyl groups in this compound each contain a 1,3-diene system, making them potential substrates for cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.net The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings, and it has been widely used in the synthesis of complex natural products, including terpenes. researchgate.netresearchgate.netiitk.ac.in

In a potential Diels-Alder reaction, the diene of the geranyl group would react with a dienophile (an alkene or alkyne with electron-withdrawing groups) in a concerted [4+2] cycloaddition. researchgate.net These reactions are known for their high regio- and stereoselectivity. researchgate.net The reaction can be carried out under thermal conditions or catalyzed by Lewis acids, which can enhance the reactivity of the dienophile and influence the selectivity of the reaction. nih.govblucher.com.br The study of Diels-Alder reactions in the synthesis of higher terpenes is an active area of research. researchgate.netresearchgate.net The application of these reactions to substrates containing geranyl moieties has been explored in various synthetic contexts. nih.gov

Derivatization and Functionalization Strategies

The exploration of this compound and its related structures is primarily driven by their application in the fragrance industry as pro-fragrances. These molecules are designed to be stable within a product formulation and release their constituent fragrant aldehyde (10-undecenal) and alcohol (geraniol) under specific triggers, such as a change in pH upon dilution in water. google.com Consequently, the derivatization and functionalization strategies are largely centered on modifying the release profile, stability, and olfactory characteristics of the pro-fragrance system.

Post-Acetalization Chemical Modifications of the Carbon Skeleton

Direct chemical modification of the carbon skeleton of this compound following its synthesis is not extensively documented in academic literature. The primary focus of existing research, predominantly found in patent literature, is on the synthesis of a wide array of acetal and ketal structures rather than the post-synthesis modification of a specific acetal. The rationale for this is likely twofold: the inherent sensitivity of the acetal functional group to many reagents, and the greater synthetic efficiency of introducing desired structural features into the precursor aldehyde/ketone and alcohol molecules prior to the acetalization reaction.

However, hypothetical modifications could target the olefinic bonds within the geranyl moieties or the terminal double bond of the undecenyl chain. Such transformations, while not reported, could include reactions like hydrogenation, epoxidation, or dihydroxylation to alter the polarity and molecular weight of the compound, thereby influencing its deposition on surfaces and its hydrolysis rate. The challenge in these hypothetical modifications would be achieving selectivity, preserving the acid-sensitive acetal linkage. For instance, many catalysts used for hydrogenation or epoxidation could also catalyze the hydrolysis of the acetal.

Synthesis of Analogues and Derivatives with Modified Structural Features

The synthesis of analogues and derivatives of this compound is a widely explored strategy for fine-tuning the properties of pro-fragrances. This approach involves varying the aldehyde/ketone and alcohol precursors to create a library of compounds with diverse characteristics. These variations can be systematically categorized to understand their impact on the final pro-fragrance.

Table 1: Analogue Synthesis by Variation of the Aldehyde/Ketone Moiety

This table illustrates the synthesis of acetal and ketal analogues by reacting a common alcohol, such as geraniol or a simple long-chain alcohol, with various aldehydes and ketones. This strategy allows for the release of a wide range of fragrant carbonyl compounds.

Aldehyde/Ketone PrecursorResulting Acetal/Ketal (with Digeranyl Acetal as example)Potential Released FragranceReference
CitralDigeranyl Citral AcetalCitral google.com
VanillinDigeranyl Vanillin AcetalVanillin google.com
Hexyl CinnamaldehydeDidecyl Hexyl Cinnamaldehyde AcetalHexyl Cinnamaldehyde google.com
AnisaldehydeDidecyl Anisaldehyde AcetalAnisaldehyde google.com
Benzyl AcetoneDigeranyl Benzyl Acetal KetoneBenzyl Acetone google.com
α-IononeDigeranyl α-Ionone Ketalα-Ionone google.com
DamascenoneDigeranyl Damascenone KetalDamascenone google.com

Table 2: Analogue Synthesis by Variation of the Alcohol Moiety

This table demonstrates the synthesis of acetal analogues by reacting a common aldehyde, such as 10-undecenal, with different alcohol precursors. This approach modifies the pro-fragrance's hydrophobicity, molecular weight, and can also introduce additional fragrance release from the alcohol portion.

Alcohol PrecursorResulting Acetal (with 10-Undecenal as example)Potential Released AlcoholReference
Dicitronellol10-Undecenal Dicitronellol AcetalCitronellol google.com
Dodecanol10-Undecenal Didodecyl AcetalDodecanol google.com
Phenethyl Alcohol10-Undecenal Diphenethyl AcetalPhenethyl Alcohol googleapis.com
Nonanol10-Undecenal Dinonyl AcetalNonanol perflavory.com

The choice of precursors is guided by several factors, including the desired scent profile of the released components and the physical properties of the resulting pro-fragrance. For instance, increasing the length of the alkyl chains in the alcohol moieties generally increases the molecular weight and hydrophobicity of the acetal. google.com This can enhance its deposition on fabrics from a wash solution. google.com The synthesis of these analogues typically follows the same acid-catalyzed acetalization protocol used for this compound, sometimes employing milder acid catalysts like citric acid to prevent side reactions with sensitive precursors like geraniol. google.com

Spectroscopic Characterization and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules like 10-Undecenal (B94395) digeranyl acetal (B89532), providing precise information about the chemical environment of each proton and carbon atom.

Analysis of the ¹H NMR spectrum of 10-Undecenal digeranyl acetal allows for the identification of all the distinct proton environments within the molecule. The spectrum is characterized by signals corresponding to the vinyl protons of the undecenal backbone and the geranyl moieties, the acetal proton, the allylic protons, and the numerous methyl and methylene (B1212753) groups.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and electronic environment. Key resonances include those of the acetal carbon, the olefinic carbons from both the undecenal and geranyl chains, and the aliphatic carbons of the backbone and terpene units.

Predicted ¹H NMR Chemical Shifts for this compound

This data is predicted and serves as an illustrative example.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
5.81ddt1H-CH=CH₂ (undecenal)
5.40t2H=CH- (geranyl, position 2)
5.08t2H=CH- (geranyl, position 6)
4.99dd1H-CH=CH₂ (trans, undecenal)
4.93dd1H-CH=CH₂ (cis, undecenal)
4.49t1H-CH(O-)₂ (acetal)
4.15d4H-O-CH₂- (geranyl)
2.05-2.10m8HAllylic -CH₂- (geranyl)
2.03q2HAllylic -CH₂- (undecenal)
1.68s6HVinyl -CH₃ (geranyl, position 7)
1.60s12HVinyl -CH₃ (geranyl, positions 3 & 8)
1.25-1.40m14H-CH₂- (undecenal backbone)

Predicted ¹³C NMR Chemical Shifts for this compound

This data is predicted and serves as an illustrative example.

Chemical Shift (ppm)Assignment
141.9=C (geranyl, position 3)
139.2-CH=CH₂ (undecenal)
131.5=C (geranyl, position 7)
124.2=CH- (geranyl, position 6)
119.9=CH- (geranyl, position 2)
114.2-CH=CH₂ (undecenal)
103.5-CH(O-)₂ (acetal)
65.8-O-CH₂- (geranyl)
39.6Allylic -CH₂- (geranyl)
33.8Allylic -CH₂- (undecenal)
29.5-29.1-CH₂- (undecenal backbone)
26.6Allylic -CH₂- (geranyl)
25.7Vinyl -CH₃ (geranyl, position 7)
17.7Vinyl -CH₃ (geranyl, position 8)
16.5Vinyl -CH₃ (geranyl, position 3)

To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity of the molecular framework, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton. For this compound, COSY would be instrumental in connecting the protons along the undecenal chain and within each geranyl unit.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the acetal proton signal at ~4.49 ppm would show a cross-peak with the acetal carbon signal at ~103.5 ppm.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, which for this compound is C₃₁H₅₄O₂. The experimentally determined exact mass should align closely with the calculated theoretical mass of 458.4124 g/mol , confirming the molecular formula.

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is widely used in the analysis of volatile compounds like fragrance ingredients. In the context of this compound, GC-MS is employed to assess the purity of a synthesized sample. The gas chromatogram would ideally show a single major peak corresponding to the target molecule. Any minor peaks could be identified by their mass spectra, revealing the presence of unreacted starting materials (10-undecenal, geraniol), or other reaction byproducts.

The mass spectrum of this compound itself would exhibit a molecular ion peak ([M]⁺) at m/z 458. The fragmentation pattern would be expected to show characteristic losses of the geranyl moieties (C₁₀H₁₇, mass = 137) and fragments corresponding to the undecenal backbone.

Expected Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment Identity
458[M]⁺ Molecular ion
321[M - C₁₀H₁₇]⁺ Loss of a geranyl radical
153[C₁₀H₁₇O]⁺ Geranyloxy fragment
137[C₁₀H₁₇]⁺ Geranyl cation
69[C₅H₉]⁺ Isoprenyl fragment from geranyl

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-O-C stretching of the acetal group, the C=C stretching of the alkene functionalities, and the C-H stretching and bending vibrations of the aliphatic and vinylic protons. The absence of a strong C=O stretching band (typically around 1720 cm⁻¹) and a broad O-H stretching band (around 3300 cm⁻¹) would confirm the formation of the acetal from the parent aldehyde and alcohol.

Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3077C-H Stretch=C-H (vinyl)
2925, 2855C-H Stretch-CH₃, -CH₂- (aliphatic)
1670, 1640C=C StretchAlkene
1150-1050 (multiple bands)C-O-C StretchAcetal
990, 910C-H Bend (out-of-plane)-CH=CH₂

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds, which often give strong Raman signals.

Computational and Theoretical Studies of 10 Undecenal Digeranyl Acetal

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are employed to elucidate the electronic structure and energy of molecules. These calculations can predict molecular geometries, reaction energies, and spectroscopic properties, offering deep insights into molecular behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. aspbs.com For 10-undecenal (B94395) digeranyl acetal (B89532), DFT calculations can provide crucial information regarding its stability and the mechanisms of its formation and hydrolysis.

The stability of acetals is influenced by steric and electronic factors. acs.orgbeilstein-journals.org DFT can be used to model the hydrolysis of 10-undecenal digeranyl acetal, which typically proceeds via an A-1 mechanism involving the formation of an oxocarbenium ion intermediate. beilstein-journals.org By calculating the energies of the reactants, transition states, and products, the reaction pathway and activation energies can be determined. researchgate.netresearchgate.net

For instance, a hypothetical DFT study on the hydrolysis of this compound could involve calculating the Gibbs free energy (ΔG) for the protonation of one of the ether oxygens, followed by the departure of a geraniol (B1671447) molecule to form the oxocarbenium ion, and subsequent attack by water. The calculated energy profile would reveal the rate-determining step of the reaction.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for the Hydrolysis of this compound

StepDescriptionΔH (kcal/mol)ΔS (cal/mol·K)ΔG (kcal/mol) at 298 K
1Protonation of Acetal-5.212.5-8.9
2Formation of Oxocarbenium Ion (Transition State)20.1-5.821.8
3Formation of Oxocarbenium Ion and Geraniol15.315.210.8
4Nucleophilic attack by Water (Transition State)8.7-10.111.7
5Formation of Hemiacetal-12.48.3-14.9

Note: The data in this table is hypothetical and for illustrative purposes only.

Such studies have been performed on other acetals, demonstrating that the stability and reaction kinetics are highly dependent on the substituents on the acetal carbon and the nature of the alcohol moieties. beilstein-journals.orgcore.ac.uk

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. dropofodor.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). dergipark.org.tr The energy and shape of these orbitals are crucial for predicting a molecule's reactivity. dergipark.org.tr

For this compound, the HOMO is likely to be located on the oxygen atoms of the acetal group due to the presence of lone pairs of electrons. This indicates that these sites are susceptible to electrophilic attack, such as protonation in acidic conditions. The LUMO, on the other hand, would likely be centered on the antibonding orbitals associated with the C-O bonds of the acetal. Nucleophilic attack would target these regions, leading to the cleavage of the acetal.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. dergipark.org.tr

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compound-9.81.511.3
10-Undecenal-10.2-0.59.7
Geraniol-9.52.111.6

Note: The data in this table is hypothetical and for illustrative purposes only.

This analysis can be extended to understand the reactivity of the double bonds within the geranyl groups and the terminal double bond of the undecenal moiety, which are important for potential side reactions or degradation pathways.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

This compound is a large and flexible molecule, capable of adopting a multitude of conformations. Molecular dynamics (MD) simulations are a powerful computational method to explore the conformational landscape and dynamics of such molecules over time. aip.orgmdpi.com

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. acs.org These simulations can reveal the preferred conformations of the molecule, the barriers to conformational changes, and how the molecule interacts with its environment, such as a solvent.

For this compound, MD simulations could be used to:

Identify the most stable, low-energy conformations in different solvents.

Analyze the flexibility of the long alkyl chain and the geranyl groups.

Study the intramolecular interactions, such as van der Waals forces, that stabilize certain conformations.

Simulate the diffusion and transport properties of the molecule in various media.

The results of MD simulations can be visualized through conformational maps and radial distribution functions, providing a detailed picture of the molecule's dynamic behavior. This information is particularly valuable in the context of fragrance molecules, as the conformation can influence how the molecule interacts with olfactory receptors. researchgate.net

Structure-Reactivity Relationship (SRR) Modeling Through Theoretical Approaches

Structure-Reactivity Relationship (SRR) modeling aims to establish a correlation between the chemical structure of a molecule and its reactivity. nih.gov For fragrance compounds like this compound, SRR can be used to predict properties such as odor character, intensity, and stability. perfumerflavorist.comperfumerflavorist.com

Theoretical approaches to SRR often involve the calculation of various molecular descriptors using quantum chemical methods. These descriptors can be electronic (e.g., partial charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., heats of formation, Gibbs free energies).

Once a set of descriptors is calculated for a series of related molecules, statistical methods such as Quantitative Structure-Activity Relationship (QSAR) analysis can be used to build a mathematical model that relates the descriptors to the observed reactivity or property. researchgate.net

For this compound, an SRR model could be developed to predict its stability in different product formulations. For example, a model might correlate the rate of hydrolysis with descriptors such as the partial charge on the acetal carbon and the energy of the LUMO. Such models can be invaluable for the rational design of new fragrance molecules with improved performance characteristics. perfumerflavorist.com

Academic Utility As a Synthetic Intermediate and Building Block

Application as a Protecting Group for Aldehyde Functionality in Multi-Step Syntheses

Acetals are one of the most common and effective protecting groups for aldehydes and ketones in multi-step organic synthesis. semanticscholar.org They are generally stable to a wide range of nucleophilic and basic reagents, as well as to many oxidizing and reducing agents. masterorganicchemistry.com The formation of an acetal (B89532) temporarily masks the reactivity of the carbonyl group, allowing for chemical transformations to be carried out on other parts of the molecule. youtube.com

The synthesis of 10-undecenal (B94395) digeranyl acetal itself is a direct application of this principle, typically achieved through the acid-catalyzed reaction of 10-undecenal with two equivalents of geraniol (B1671447). smolecule.com This reaction is often driven to completion by the removal of water. smolecule.com

Selective Protection in the Presence of Other Reactive Functional Groups

A key advantage of acetal protecting groups is the potential for chemoselective protection of an aldehyde in the presence of other reactive functionalities. In the case of 10-undecenal digeranyl acetal, the aldehyde is protected while the terminal double bond of the undecenal backbone and the two double bonds within each geranyl moiety remain.

While specific studies detailing the selective protection of 10-undecenal with geraniol in the presence of other sensitive groups on the same molecule are not extensively documented in academic literature, general principles of acetalization suggest a high degree of selectivity. The formation of acetals from aldehydes is generally favored over ketones under thermodynamic control. Furthermore, the protection of the aldehyde as a digeranyl acetal would, in theory, allow for subsequent reactions to be performed on the terminal alkene of the C11 chain, such as:

Hydroboration-oxidation: to introduce a terminal alcohol.

Epoxidation: to form an epoxide.

Metathesis reactions: to build more complex hydrocarbon chains.

The stability of the acetal linkage to the conditions required for these transformations would be crucial. The bulky nature of the digeranyl groups may also confer additional steric hindrance around the acetal, potentially enhancing its stability during subsequent synthetic steps.

Efficient Deprotection Methodologies for Regenerating Carbonyl Compounds

The utility of any protecting group is contingent upon its efficient removal to regenerate the original functional group. The standard method for the deprotection of acetals is acid-catalyzed hydrolysis, which shifts the equilibrium back towards the aldehyde or ketone by the use of excess water. pressbooks.pub

While this is a well-established method, the specific deprotection of this compound to regenerate 10-undecenal is not a widely reported transformation in academic synthesis, as its primary use is as a pro-fragrance where slow hydrolysis is often desired. nih.gov However, a variety of mild and chemoselective methods for acetal cleavage have been developed that could theoretically be applied. These methods are particularly important when other acid-sensitive functional groups are present in the molecule.

Catalyst/Reagent SystemConditionsComments
Aqueous Acid (e.g., HCl, H₂SO₄) Typically in a water/organic co-solvent mixture. rsc.orgThe most common and traditional method. rsc.org
Lewis Acids (e.g., Bi(NO₃)₃·5H₂O, Ce(OTf)₃) Often in wet organic solvents under mild conditions. organic-chemistry.orgacs.orgCan offer high chemoselectivity, leaving other protecting groups like TBDMS ethers intact. organic-chemistry.org
Iodine Catalytic amounts in acetone.A mild and neutral deprotection method.
Electrochemical Methods Neutral conditions with an electrolyte like LiClO₄. masterorganicchemistry.comOffers an alternative to acid-catalyzed methods. masterorganicchemistry.com

Table 1: General Methodologies for Acetal Deprotection

The presence of multiple double bonds in the geranyl moieties of this compound might be sensitive to strongly acidic conditions, which could lead to side reactions such as cyclization or polymerization. Therefore, milder, chemoselective deprotection methods would likely be favored for any potential synthetic application of this compound as a protected aldehyde.

Precursor Role in the Synthesis of Complex Organic Molecules

The structure of this compound, with its long aliphatic chain and multiple sites of unsaturation, suggests its potential as a precursor for more complex molecules. The terminal double bond of the undecenal backbone is a versatile handle for further chemical elaboration.

For example, ring-closing metathesis (RCM) is a powerful tool for the synthesis of macrocyclic compounds. acs.org In principle, if the geranyl groups were to be replaced with other functionalized alcohols containing a terminal alkene, the resulting acetal could be a precursor for macrocyclization. While there are reports of acetal linkages being used to construct macrocycles, the specific use of this compound for this purpose is not documented in the scientific literature. acs.org

Its primary documented role remains as a pro-fragrance, where the molecule itself is the final product designed to break down under specific conditions (e.g., on a wet surface) to release the volatile 10-undecenal and geraniol. nih.govgoogle.com At present, its application as a starting material for the synthesis of other, more complex target molecules in academia or other industries appears to be unexplored.

Building Block for Novel Molecular Architectures and Specialized Chemical Scaffolds

A building block in organic synthesis is a molecule that can be readily incorporated into a larger, more complex structure. The bifunctional nature of 10-undecenal (an aldehyde and an alkene) makes the parent molecule a useful building block. chemsrc.com By protecting the aldehyde as a digeranyl acetal, the reactivity of the molecule is altered, presenting it as a long, lipophilic chain with a terminal alkene.

This structure could potentially be used in the synthesis of novel surfactants or polymers. The terminal alkene could undergo polymerization, or be functionalized to attach the entire molecule to a polymer backbone. The bulky and unsaturated digeranyl acetal group would impart unique steric and electronic properties to the resulting material.

However, a review of the current scientific and patent literature does not indicate that this compound is being actively employed as a building block for novel molecular architectures or specialized chemical scaffolds outside of its established use in the fragrance industry. The research focus remains on its properties as a fragrance delivery system rather than as an intermediate for further synthetic transformations. smolecule.comgoogle.com

Emerging Research Directions and Future Prospects

Development of Sustainable and Green Chemistry Protocols for Acetal (B89532) Synthesis

The push towards environmentally benign chemical processes has profoundly influenced the synthesis of acetals. A primary focus is the replacement of traditional homogeneous acid catalysts, such as p-toluenesulfonic acid, with reusable heterogeneous catalysts. nih.gov This shift not only aligns with green chemistry principles by simplifying catalyst recovery and reuse but also enhances the industrial viability of acetal synthesis. nih.gov Researchers are exploring solvent-free or "bulk" reaction conditions, which minimize waste and reduce the environmental and economic costs associated with solvent use and disposal. nih.govacs.org

One promising sustainable pathway involves the polycondensation of aldehydes and diols. nih.gov This method is advantageous due to the low cost and high availability of the starting materials. nih.gov The use of heterogeneous acid catalysts in this process allows for a straightforward synthetic route with high efficiency and exceptional product purity. nih.gov Furthermore, the development of catalysts from renewable sources, such as Algerian natural kaolin, presents a cost-effective and eco-friendly alternative for acetal synthesis. ymerdigital.com These green approaches emphasize waste prevention, atom economy, and the use of safer chemicals and solvents, principles that are central to the future of chemical manufacturing. ymerdigital.comwhiterose.ac.uk

Table 1: Comparison of Catalysts in Acetal Synthesis

Catalyst Type Examples Advantages Challenges
Homogeneous p-Toluenesulfonic acid, Sulfuric acid High reactivity, mild conditions Difficult to separate from product, not reusable, generates waste
Heterogeneous Zeolites, Montmorillonite clay, Ion-exchange resins, Natural kaolin Reusable, easily separated, environmentally friendly, potential for continuous processes May have lower activity than homogeneous catalysts, potential for pore diffusion limitations

Flow Chemistry and Continuous Processing for Efficient Acetalization

Flow chemistry, or continuous processing, is rapidly emerging as a superior alternative to traditional batch methods for acetal synthesis. This technique offers numerous advantages, including precise control over reaction parameters like temperature and time, enhanced safety, and improved scalability. researchgate.net By conducting reactions in a continuous flow reactor, chemists can achieve higher yields and purity in shorter reaction times. researchgate.net

The application of flow chemistry has been successfully demonstrated for various acetalization reactions, often yielding products in quantities and purities equal to or greater than batch methods. researchgate.net For instance, the synthesis of butane-2,3-diacetal protected tartrate derivatives has been achieved using continuous flow processing, which also incorporates in-line purification and analytical protocols. rsc.org This integration of synthesis and purification streamlines the entire process, reducing manual labor and the need for extensive work-up procedures. rsc.org The ease of scaling up production by simply adjusting the flow rate and reaction time makes this technology particularly attractive for the industrial synthesis of compounds like 10-Undecenal (B94395) digeranyl acetal. rsc.org Concatenated batch and continuous flow procedures are also being explored, where an initial reaction is performed in batch, and the crude product is then directly fed into a flow reactor for subsequent transformations, such as acetalization. mdpi.com

Chemoenzymatic and Biocatalytic Approaches to Acetal Formation

The use of enzymes as catalysts (biocatalysis) in organic synthesis offers unparalleled selectivity under mild conditions. Chemoenzymatic strategies, which combine enzymatic steps with traditional chemical reactions, are gaining traction for the formation of acetals and their derivatives. mdpi.comnih.gov Lipases and esterases are among the most widely used enzymes due to their broad substrate scope and stability in organic solvents. rsc.org

A key application of this approach is the enzymatic esterification of acetal derivatives. For example, sugar acetals can be reacted with acids in the presence of a lipase (B570770) like Novozyme 435 to produce novel esters. mdpi.com This method allows for the synthesis of complex molecules with high precision. mdpi.com Biocatalytic cascades, where a single enzyme triggers a series of spontaneous reactions, can be used to generate complex cyclic acetals from simple starting materials. acs.org Furthermore, enzymes can be employed for dynamic kinetic resolutions, a powerful technique to produce highly enantiomerically enriched products, as demonstrated in the synthesis of the bicyclic acetal fragment of Darunavir. chemrxiv.org The development of novel enzymes through techniques like metagenomic mining and directed evolution continues to expand the toolkit available for chemoenzymatic acetal synthesis. nih.govchemrxiv.org

Exploration of Novel Reactivity Patterns and Unexpected Chemical Transformations of Acetal Derivatives

Research into the reactivity of acetals is uncovering new and unexpected chemical transformations, expanding their utility in synthetic chemistry. Acetals are known to be stable under basic conditions but reactive under acidic conditions, where they can act as precursors to various other functional groups. nii.ac.jp Recent studies have focused on developing novel cross-coupling reactions involving acetals. For instance, mixed acetals can undergo cross-coupling with organotrifluoroborates promoted by a Lewis acid to form dialkyl ethers under mild conditions. nih.gov

Scientists are also exploring unique reactions of specifically functionalized acetal derivatives. One such area is the defluorinative alkylation of trifluoroacetaldehyde (B10831) N,O-acetal derivatives, which proceeds with high regioselectivity. rsc.orgrsc.org This reaction has been applied in multi-component reactions to construct complex fluorinated molecules. rsc.org Additionally, the ring-opening reactions of cyclic ketene-N,O-acetals with various nucleophiles are being used to synthesize novel heterocyclic compounds. orientjchem.org These explorations into the fundamental reactivity of acetals pave the way for the development of new synthetic methodologies and the creation of novel molecular architectures derived from acetals.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for Acetal Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis, including the production of acetals. mdpi.com These powerful computational tools can analyze vast datasets of chemical reactions to predict outcomes, such as yield and selectivity, with high accuracy. mdpi.com For acetal synthesis, ML models can be trained to identify the optimal reaction conditions, including the best catalyst, solvent, and temperature, thereby accelerating the development of new and efficient synthetic protocols. researchgate.net

AI is also being employed to tackle complex challenges in retrosynthesis, helping chemists to devise the most efficient synthetic routes for target molecules. engineering.org.cn By learning from existing chemical knowledge, AI can propose novel and non-intuitive disconnections, potentially leading to more streamlined syntheses. engineering.org.cn Furthermore, the combination of AI with robotic systems is enabling fully autonomous synthesis, where the AI designs the experiment, and a robot carries it out, analyzes the results, and refines the process in a closed loop. acs.org The application of AI and ML to predict the physical properties of new compounds, including acetals, is also an active area of research, which can aid in the design of molecules with specific desired characteristics. researchgate.net

Q & A

Q. How should researchers prioritize conflicting hypotheses about the environmental fate of this compound?

  • Methodological Answer :
  • Weight-of-Evidence Approach : Rank hypotheses based on mechanistic plausibility, empirical support, and consistency with thermodynamic principles .
  • Longitudinal Studies : Monitor degradation products in field trials over extended periods to validate lab-based predictions .
  • Stakeholder Engagement : Consult regulatory guidelines (e.g., EPA, REACH) to align research objectives with policy needs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.